molecular formula C25H23N5O5 B2726340 benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-23-1

benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2726340
CAS No.: 887466-23-1
M. Wt: 473.489
InChI Key: LPJLKNQDMFPIAV-UHFFFAOYSA-N
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Description

Benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a heterocyclic purine derivative featuring:

  • Imidazo[2,1-f]purine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, 7, and 8.
  • Substituents: 8-position: 2-Methoxyphenyl group (ortho-methoxy substitution on the aromatic ring). 1- and 7-positions: Methyl groups. 3-position: Benzyl acetate moiety.

Properties

CAS No.

887466-23-1

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

benzyl 2-[6-(2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-11-7-8-12-19(18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-9-5-4-6-10-17/h4-13H,14-15H2,1-3H3

InChI Key

LPJLKNQDMFPIAV-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a purine-like core with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-f]purine Core : This is achieved through cyclization reactions.
  • Introduction of Functional Groups : The methoxyphenyl and dimethyl groups are introduced via electrophilic aromatic substitution.
  • Esterification : The final step involves attaching the benzyl ester group.

These synthetic routes are crucial for obtaining high yields and purity of the compound for further biological evaluation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assay Types : MTS cytotoxicity and BrdU proliferation assays.
  • Results : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range (6.26 ± 0.33 μM for HCC827) .

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : It binds to the active sites of enzymes involved in cell proliferation, leading to reduced activity.
  • DNA Interaction : The compound shows affinity for DNA binding, primarily within the minor groove, which may influence gene expression related to tumor growth.

Research Findings

Several studies have confirmed the biological activities of this compound:

StudyFindings
Demonstrated significant antitumor activity against lung cancer cell lines with low IC50 values.
Investigated structural modifications that enhance biological activity and stability in cellular environments.
Highlighted potential applications in drug development targeting various diseases due to its unique structure.

Case Studies

In a recent investigation into its anticancer properties:

  • Study Design : Compounds were tested in both 2D and 3D cell culture systems.
  • Outcome : Compounds showed higher efficacy in 2D assays compared to 3D models, indicating a need for further exploration of their mechanisms in more complex environments .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent at 8-position Core Structure Key Biological Activity Reference
Target Compound: Benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate 2-Methoxyphenyl Imidazo[2,1-f]purine Stabilizes RT enzyme conformation (↑ Tm) via ortho-methoxy interaction
Compound 76: Benzyl 2-(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3-yl)acetate 4-Ethoxyphenyl Pyrimido[2,1-f]purine Destabilizes RT conformation (↓ Tm); para-substitution reduces binding efficiency
BF00767: Benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-imidazo[1,2-g]purin-3-yl}acetate Cyclopentyl Imidazo[1,2-g]purine Unknown specific activity; structural data (MW: 435.48) suggests altered solubility vs. aromatic analogs
6h: 8-[3-(N4-Phenyl)-piperazinylpropyl]-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione Piperazinylpropyl-phenyl Imidazo[2,1-f]purine High 5-HT1A affinity (Ki = 5.6 nM); antidepressant-like effects in FST
Compound 5 (Zagórska et al.): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione Dihydroisoquinolinylbutyl Imidazo[2,1-f]purine Dual activity: 5-HT1A/D2 receptor affinity + PDE4B1/PDE10A inhibition
Acetamide analog: 2-(8-(4-Butylphenyl)-1,7-dimethyl-2,4-dioxo-imidazo[2,1-f]purin-3-yl)acetamide 4-Butylphenyl Imidazo[2,1-f]purine Acetamide group may enhance metabolic stability vs. benzyl esters

Impact of Substituent Position and Aromaticity

  • Ortho- vs. Para-Substitution: The target compound’s 2-methoxyphenyl group at the 8-position enhances interactions with the RT enzyme, stabilizing its tertiary structure (↑ Tm) . In contrast, the 4-ethoxyphenyl group in Compound 76 (para-substitution) disrupts RT stability (↓ Tm), highlighting the critical role of substituent orientation .

Core Heterocycle Modifications

  • Imidazo[2,1-f]purine vs. Pyrimido[2,1-f]purine :
    • The pyrimido core in Compound 76 introduces additional nitrogen atoms and saturation, altering electronic properties and reducing RT binding efficacy .

Functional Group Effects

  • Benzyl Ester vs. Acetamide :
    • The benzyl ester in the target compound improves lipophilicity and membrane permeability, whereas the acetamide analog () may exhibit slower hydrolysis, enhancing metabolic stability in vivo .

Pharmacological Diversification

  • Neurological Targets: Piperazinylpropyl derivatives (e.g., 6h) demonstrate high 5-HT1A receptor selectivity, suggesting that extended alkyl chains with terminal aryl groups optimize receptor interactions .

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